6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H9ClN2O3S and a molecular weight of 272.71 g/mol . This compound is characterized by the presence of a chloro group, a furan ring, and a sulfonamide group attached to a pyridine ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Chemical Reactions Analysis
6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide can be compared with other sulfonamide compounds, such as:
6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide: Similar in structure but with a different substituent on the sulfonamide group.
Sulfanilamide: A simpler sulfonamide compound used as an antimicrobial agent.
N-(2-furylmethyl)sulfonamide: Similar in having a furan ring but differing in the rest of the structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₁H₈ClN₃O₂S
- Molecular Weight : 283.72 g/mol
This compound features a pyridine ring substituted with a furan moiety and a sulfonamide group, which are critical for its biological activity.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition disrupts various biochemical pathways, which can lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound is effective in studying enzyme inhibition, particularly in the context of protein-ligand interactions. It has been shown to inhibit key enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic diseases.
- Antimicrobial Activity : Preliminary studies suggest that sulfonamides, including this compound, possess antimicrobial properties. The presence of the furan ring may enhance its efficacy against various bacterial strains .
- Anticancer Potential : There is emerging evidence that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the disruption of critical signaling pathways necessary for cancer cell survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications:
- A study demonstrated that pyridine-based sulfonamides could inhibit PI3-kinase activity, a critical pathway in cancer cell proliferation and survival. The findings suggest that modifications to the sulfonamide structure can enhance selectivity and potency against specific cancer cell lines .
- Another investigation focused on the structural optimization of sulfonamides for improved antibacterial activity. Compounds were evaluated against Staphylococcus aureus and Escherichia coli, revealing significant variations in minimum inhibitory concentration (MIC) values based on structural modifications .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to other related sulfonamides:
Compound Name | Antimicrobial Activity | Enzyme Inhibition | Anticancer Activity | MIC (µg/mL) |
---|---|---|---|---|
This compound | Moderate | Yes | Potential | TBD |
6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide | High | Yes | Moderate | 12.5 |
6-chloro-N-(phenyl)methylpyridine-3-sulfonamide | Low | Yes | High | 5.0 |
Properties
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c11-10-4-3-9(7-12-10)17(14,15)13-6-8-2-1-5-16-8/h1-5,7,13H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCCIGORNPGVJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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